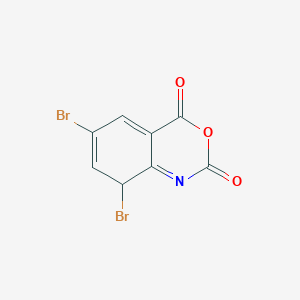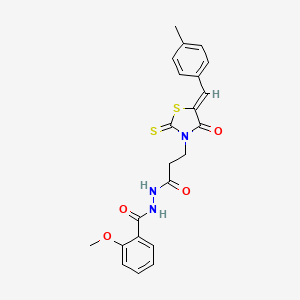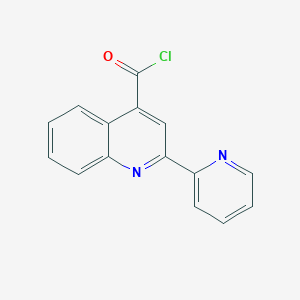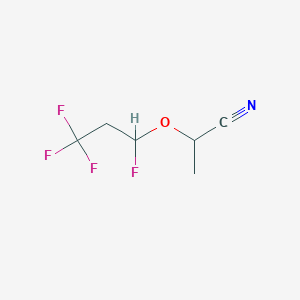
6,8-dibromo-8H-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione is an organic compound with the chemical formula C8H2Br2N2O3. It is a pale yellow or brown solid, known for its unique structure and properties. This compound is used in various applications, including organic synthesis and dyeing processes .
Métodos De Preparación
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione can be synthesized through a series of chemical reactions. One common method involves the bromination of isatoic anhydride. The reaction typically involves adding bromide to a solution of isatoic anhydride under controlled conditions to form the desired compound . The specific reaction conditions and procedures can be adjusted based on the requirements of the synthesis process.
Análisis De Reacciones Químicas
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nitrogen nucleophiles such as formamide, hydrazine hydrate, hydroxylamine, and amines to yield different products like quinazolinone derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Reagents and Conditions: Common reagents include bromine, acetic anhydride, and various nitrogen nucleophiles.
Aplicaciones Científicas De Investigación
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Organic Synthesis: It is used as a monomer in the synthesis of polymer materials and as an intermediate in the production of various organic compounds.
Dyeing Processes: The compound is utilized as an organic dye for dyeing fibers and in dye analysis.
Biological Studies: It is involved in studies related to its reactivity with nitrogen nucleophiles, leading to the formation of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 6,8-dibromo-8H-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. For instance, it reacts with nitrogen nucleophiles to form quinazolinone derivatives, which can further react to form other compounds. The exact pathways and molecular targets depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as:
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound has a similar structure but with chlorine and methyl groups instead of bromine atoms.
2-Methyl-6,8-dibromo-4(H)-3,1-benzoxazinone: Another similar compound with a methyl group, which shows different reactivity towards nitrogen nucleophiles.
These comparisons highlight the unique properties and reactivity of this compound, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C8H3Br2NO3 |
|---|---|
Peso molecular |
320.92 g/mol |
Nombre IUPAC |
6,8-dibromo-8H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H3Br2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2,5H |
Clave InChI |
NTAPQPVJUFCERJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=NC(=O)OC2=O)C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate](/img/structure/B15133263.png)
![N-(4-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133274.png)
![N-(3,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133278.png)
![4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl}-N'-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide](/img/structure/B15133287.png)
![Methyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B15133294.png)
![N-(furan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B15133305.png)
![Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B15133311.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B15133322.png)
![11-[(3-Chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15133326.png)

![4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine](/img/structure/B15133341.png)
![4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133344.png)

